molecular formula C10H8BrNO B1473491 6-Bromo-1-methylindole-2-carbaldehyde CAS No. 1382774-60-8

6-Bromo-1-methylindole-2-carbaldehyde

Cat. No. B1473491
M. Wt: 238.08 g/mol
InChI Key: VJGLQRJZOPPFPO-UHFFFAOYSA-N
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Patent
US08697700B2

Procedure details

Sodium hydride (60% weight dispersion in mineral oil, 80.0 mg, 1.98 mmol) was added to a solution of 6-bromo-1H-indole-2-carbaldehyde (371 mg, 1.66 mmol) in DMF (10.0 mL) at 0° C. under N2. Methyl iodide (0.124 mL, 1.98 mmol) was added, and the reaction mixture was allowed to warm slowly to room temperature. After stirring for 4 h, the mixture was quenched with H2O at 0° C., upon which a solid precipitated out of solution. The slurry was extracted with ethyl ether (3×). The combined organic layers was dried over Na2SO4, filtered and concentrated to give the title compound (422 mg, 99%) as a yellow solid: 1H NMR (500 MHz, CDCl3) δ 9.89 (s, 1H), 7.59 (d, J=9.0 Hz, 2H), 7.28 (dd, J=8.5, 2.0 Hz, 1H), 7.22 (s, 1H), 4.07 (s, 3H).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
371 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.124 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[C:9]([CH:13]=[O:14])[NH:10]2)=[CH:6][CH:5]=1.[CH3:15]I>CN(C=O)C>[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[C:9]([CH:13]=[O:14])[N:10]2[CH3:15])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
371 mg
Type
reactant
Smiles
BrC1=CC=C2C=C(NC2=C1)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.124 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched with H2O at 0° C., upon which a solid
CUSTOM
Type
CUSTOM
Details
precipitated out of solution
EXTRACTION
Type
EXTRACTION
Details
The slurry was extracted with ethyl ether (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC=C2C=C(N(C2=C1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 422 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 106.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.